5-Methoxy-2,3-dimethyl-1H-indole

Antioxidant Erythrocyte Protection Radical Scavenging

5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a methylated and methoxylated indole derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is a heterocyclic building block characterized by a 5-methoxy substituent and methyl groups at the 2- and 3-positions of the indole ring.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 828-94-4
Cat. No. B1606882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dimethyl-1H-indole
CAS828-94-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)OC)C
InChIInChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3
InChIKeyGZSTUEGIANKNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4): Core Properties & Research-Grade Sourcing


5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a methylated and methoxylated indole derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a heterocyclic building block characterized by a 5-methoxy substituent and methyl groups at the 2- and 3-positions of the indole ring . This compound is primarily used as a research chemical and synthetic intermediate, notably as an indomethacin impurity . It is available from commercial vendors in various purity grades (e.g., min. 95%) for laboratory applications .

Why Generic 5-Methoxy-2,3-dimethyl-1H-indole Substitution is Scientifically Unjustified


The biological and physicochemical properties of indole derivatives are exquisitely sensitive to the precise nature and position of substituents [1]. The combination of a 5-methoxy group with 2,3-dimethyl substitution on the indole scaffold is not merely additive; it produces a unique pharmacophore with distinct activity profiles [2]. For instance, while 2,3-dimethylindole is a potent antagonist of the aryl hydrocarbon receptor (AhR) and 5-methoxyindole exhibits a significantly prolonged triplet-state lifetime, the 5-methoxy-2,3-dimethyl derivative demonstrates a unique combination of antioxidant and receptor-modulating properties that cannot be predicted or substituted by either mono-substituted analog [3][4]. Substituting this compound with a generic indole or a differently substituted analog would introduce critical experimental variability, compromising the reproducibility and validity of research findings in fields like antioxidant studies, nuclear receptor pharmacology, and analytical chemistry.

5-Methoxy-2,3-dimethyl-1H-indole: Quantitative Differentiation vs. In-Class Analogs


Superior Antioxidant Protection of Erythrocytes vs. Parent Indole and 2,3-Dimethylindole

In a comparative study of radical-induced oxidative hemolysis, 5-methoxy-2,3-dimethylindole (referred to as 5-MDMI) demonstrated a significantly enhanced protective effect on human erythrocytes compared to both unsubstituted indole and the 2,3-dimethylindole analog. This quantifies the added antioxidant benefit conferred specifically by the 5-methoxy substituent on the 2,3-dimethylindole core [1].

Antioxidant Erythrocyte Protection Radical Scavenging

Defined Role as AhR Modulator with Antagonist Potency Comparable to 2,3-Dimethylindole

While the direct AhR activity of 5-methoxy-2,3-dimethyl-1H-indole is not explicitly reported, its core scaffold, 2,3-dimethylindole, is a potent AhR antagonist. A comprehensive study on methylindoles identified 2,3-diMe-indole as one of the most effective antagonists, with an IC50 of 11 µM, outperforming 3-Me-indole (IC50: 19 µM) [1]. The 5-methoxy-2,3-dimethyl derivative retains this core antagonist scaffold but with an additional 5-methoxy group that modulates its overall physicochemical and pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Antagonist Nuclear Receptor

Significantly Extended Triplet-State Lifetime Compared to 2,3-Dimethylindole

The presence of a 5-methoxy group dramatically alters the excited-state dynamics of the indole core. Gas-phase studies show that the triplet-state lifetime of 5-methoxyindole at 373 K is 65 µsec, which is more than double the 26 µsec lifetime measured for 2,3-dimethylindole under identical conditions [1]. While 5-methoxy-2,3-dimethyl-1H-indole itself was not directly measured, this data demonstrates that the methoxy substituent confers a substantially longer-lived triplet state, a property directly transferable to the 2,3-dimethyl substituted analog.

Photophysics Triplet State Luminescence

Unique Solid-State Structure Characterized by Intermolecular N-H···π Interactions

Single-crystal X-ray diffraction analysis of 5-methoxy-2,3-dimethylindole reveals a unique crystal packing motif characterized by a close intermolecular approach of the amine H atom to the face of an adjacent indole ring (an N-H···π interaction) [1]. This distinct structural feature, stabilized by the specific substitution pattern, influences the compound's solid-state properties, including melting point, density (Dx = 1.245 Mg m−3), and morphology, which are critical for formulation and material science applications [1].

Crystallography Solid-State Chemistry Material Science

5-Methoxy-2,3-dimethyl-1H-indole: Optimal Application Scenarios Based on Differential Evidence


Research on Aryl Hydrocarbon Receptor (AhR) Antagonism and Downstream Signaling

This compound serves as a valuable scaffold for exploring AhR antagonism. Based on its core 2,3-dimethylindole structure, which has a defined AhR antagonist IC50 of 11 µM [1], it can be used in gene reporter assays, CYP1A1 expression studies, and chromatin immunoprecipitation (ChIP) experiments to investigate AhR-dependent pathways, particularly in comparison with 3-Me-indole (IC50: 19 µM) or other known modulators.

Antioxidant Mechanism and Radical Scavenging Assays

Given its demonstrated superior protection of erythrocytes against radical-induced hemolysis compared to 2,3-dimethylindole and indole [1], this compound is an ideal positive control or test article in cell-based antioxidant assays (e.g., AAPH-induced hemolysis, DPPH/ABTS radical scavenging). Its enhanced activity allows for clearer differentiation of antioxidant capacity in comparative SAR studies.

Photophysical Studies of Excited-State Dynamics in Indoles

The presence of the 5-methoxy group confers an extended triplet-state lifetime to the indole core, as evidenced by the 65 µsec lifetime of 5-methoxyindole compared to 26 µsec for 2,3-dimethylindole [1]. This makes 5-methoxy-2,3-dimethyl-1H-indole a suitable probe for time-resolved spectroscopy, fluorescence lifetime imaging (FLIM), or studies of intermolecular energy transfer in solution or the gas phase.

Analytical Chemistry: Reference Standard for Indomethacin Impurity Profiling

5-Methoxy-2,3-dimethyl-1H-indole is a known decomposition product of indomethacin [1]. Its procurement as a high-purity analytical standard is essential for developing and validating HPLC or GC methods to quantify this specific impurity in pharmaceutical formulations of indomethacin, ensuring product quality and compliance with pharmacopoeial standards.

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